molecular formula C7H11NO3 B6152902 4-(oxolan-3-yl)-1,3-oxazolidin-2-one CAS No. 1482121-24-3

4-(oxolan-3-yl)-1,3-oxazolidin-2-one

Cat. No. B6152902
CAS RN: 1482121-24-3
M. Wt: 157.2
InChI Key:
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Description

4-(oxolan-3-yl)-1,3-oxazolidin-2-one, also known as 4-oxazolidinone or OXO for short, is a synthetic organic compound with a wide range of applications in the field of chemistry. OXO is a versatile compound that is used as a building block for the synthesis of various compounds, and as a catalyst in various chemical reactions. OXO has been studied extensively in the laboratory setting, and has been found to have a number of unique properties that make it a valuable tool in the field of synthetic organic chemistry.

Scientific Research Applications

OXO has a wide range of applications in the field of scientific research. It is often used as a building block for the synthesis of other compounds, and as a catalyst in various chemical reactions. OXO has been used to synthesize a variety of organic compounds, such as amino acids, peptides, and nucleosides. It has also been used to synthesize various polymers, such as polyurethanes and polyesters. OXO has also been used as a catalyst in various organic reactions, such as the Michael addition reaction, the Diels-Alder reaction, and the Wittig reaction.

Mechanism of Action

The mechanism of action of OXO is not completely understood. It is thought that the compound acts as a nucleophile, reacting with electron-deficient alkenes to form new carbon-carbon bonds. OXO is also thought to act as a catalyst in certain organic reactions, such as the Michael addition reaction, the Diels-Alder reaction, and the Wittig reaction. It is believed that the catalytic activity of OXO is due to the formation of a complex between the OXO molecule and the reactant molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of OXO are not well understood. OXO is not known to be toxic or to have any significant adverse effects on humans or other animals. OXO has been studied in vitro, and has been found to have some antibacterial activity, but its exact mechanism of action is not known. OXO has also been found to have some antiviral activity, but its exact mechanism of action is not known.

Advantages and Limitations for Lab Experiments

OXO has a number of advantages as a reagent in the laboratory setting. It is relatively inexpensive and readily available, and it is easy to handle and store. OXO is also highly reactive, making it suitable for use in a variety of organic reactions. However, OXO is also highly reactive, which can make it difficult to control the reaction conditions. Additionally, OXO is not soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for research into OXO. One potential direction is to further study the biochemical and physiological effects of OXO. Additionally, further research into the mechanism of action of OXO could lead to the development of new applications for the compound. Another potential direction is to develop new methods for synthesizing OXO and other related compounds. Finally, further research into the use of OXO as a catalyst in various organic reactions could lead to the development of new and more efficient reactions.

Synthesis Methods

OXO is synthesized through a process known as the Michael addition reaction. This reaction involves the addition of a nucleophile to an electron-deficient alkene, resulting in the formation of a new carbon-carbon bond. The reaction is catalyzed by a strong base, such as potassium tert-butoxide, which facilitates the addition of the nucleophile. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at a temperature of about 70°C. The reaction is usually complete within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(oxolan-3-yl)-1,3-oxazolidin-2-one involves the cyclization of a precursor compound containing an oxazolidinone ring and an oxirane ring. The oxirane ring is opened by a nucleophile, which then attacks the carbonyl group of the oxazolidinone ring to form the desired product.", "Starting Materials": [ "3-chloropropan-1-ol", "2-bromoacetic acid", "sodium hydroxide", "ethyl acetate", "sodium chloride", "sodium bicarbonate", "acetic anhydride", "4-hydroxy-2-oxazolidinone" ], "Reaction": [ "Step 1: 3-chloropropan-1-ol is reacted with sodium hydroxide to form 3-chloropropan-1-ol sodium salt.", "Step 2: 2-bromoacetic acid is reacted with sodium hydroxide to form 2-bromoacetic acid sodium salt.", "Step 3: The sodium salt of 3-chloropropan-1-ol is reacted with the sodium salt of 2-bromoacetic acid to form 3-(bromomethyl)oxirane.", "Step 4: 3-(bromomethyl)oxirane is reacted with 4-hydroxy-2-oxazolidinone in the presence of sodium bicarbonate to form the precursor compound, 4-(oxiran-3-yl)-1,3-oxazolidin-2-one.", "Step 5: The precursor compound is then reacted with acetic anhydride in the presence of sodium acetate to form the desired product, 4-(oxolan-3-yl)-1,3-oxazolidin-2-one." ] }

CAS RN

1482121-24-3

Molecular Formula

C7H11NO3

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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